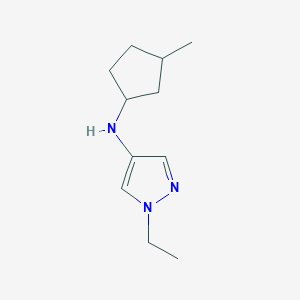

1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-ethyl-N-(3-methylcyclopentyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c1-3-14-8-11(7-12-14)13-10-5-4-9(2)6-10/h7-10,13H,3-6H2,1-2H3 |

InChI Key |

QGXJCPJSFJQQAR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC2CCC(C2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazine and Diketone Cyclization

- Step 1: Preparation of the pyrazole core by condensation of hydrazine hydrate with a suitable diketone or β-ketoester, such as ethyl acetoacetate.

- Step 2: Cyclization under reflux conditions to form the pyrazole ring.

- Step 3: N-alkylation at the nitrogen atom (preferably at N-1) with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate or sodium hydride.

- Step 4: Introduction of the (3-methylcyclopentyl) group at the nitrogen via nucleophilic substitution or via a subsequent substitution step using a suitable cyclopentyl derivative.

- The synthesis of pyrazole derivatives from hydrazines and diketones is well-documented, with typical yields ranging from 65–80%.

- N-alkylation reactions are often performed in polar aprotic solvents such as DMF or DMSO, with bases like potassium carbonate, to facilitate substitution at the nitrogen atom.

Hydrazine hydrate + ethyl acetoacetate → cyclization → N-ethyl-pyrazole intermediate → N-alkylation with 3-methylcyclopentyl halide → target compound

Sonication-Assisted Synthesis Using Carboxylic Acids

- Conversion of carboxylic acids (e.g., 3-methylcyclopentyl carboxylic acid) into esters via esterification with methanol under reflux with sulfuric acid.

- Formation of oxonitriles through reaction with acetonitrile and sodium hydride in toluene under nitrogen.

- Cyclization with hydrazine hydrate in acetic acid under sonication to produce the pyrazole core with the cyclopentyl substituent.

- Rapid and efficient, reducing reaction times.

- Suitable for introducing various substituents on the pyrazole ring.

- Requires careful control of reaction conditions to avoid side reactions.

N-Substitution via Alkylation

- N-alkylation of the pyrazole ring at N-1 with ethyl iodide or ethyl bromide in the presence of potassium carbonate in acetonitrile or DMF.

- Alternatively, direct substitution with cyclopentyl derivatives bearing suitable leaving groups (e.g., cyclopentyl halides).

| Parameter | Typical Value |

|---|---|

| Solvent | DMF or acetonitrile |

| Base | Potassium carbonate or sodium hydride |

| Temperature | Reflux (~80°C) |

| Time | 4–12 hours |

Data Tables Summarizing Synthesis Parameters

Additional Considerations and Research Findings

- Reaction Optimization: Reaction temperature, solvent choice, and base strength significantly influence yield and purity.

- Purification: Crystallization from ethanol or water is common; chromatography may be employed for higher purity.

- Functional Group Compatibility: Electron-withdrawing groups on the cyclopentyl moiety or pyrazole ring can affect reactivity and yields.

Chemical Reactions Analysis

1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted pyrazole derivatives

Scientific Research Applications

1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Amines

The following table summarizes key structural and functional differences between 1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine and analogous compounds:

Key Observations:

Structural Variations :

- The 3-methylcyclopentyl group in the target compound provides a saturated cyclic structure, reducing conformational flexibility compared to the hex-5-en-2-yl group (unsaturated, linear) in .

- The furan-2-yl substituent in introduces heteroatom diversity (oxygen), which may enhance hydrogen-bonding capacity compared to purely hydrocarbon substituents.

Synthetic Accessibility: Copper-catalyzed methods (e.g., ) are broadly applicable for synthesizing pyrazole amines, but steric hindrance from bulky groups like 3-methylcyclopentyl may require optimized conditions .

Biological Relevance :

- Fluoroalkyl pyrazoles (e.g., 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in ) demonstrate antimycobacterial activity, highlighting the importance of electron-withdrawing substituents. The target compound lacks fluorine but may leverage the cyclopentyl group for similar steric effects.

- The 3-methoxybenzyl group in enhances aromatic interactions, which could improve binding affinity in receptor-targeted applications compared to aliphatic substituents.

Physicochemical Properties :

- Lipophilicity increases with larger aliphatic groups (e.g., cyclopentyl vs. methylpyrazolyl), impacting solubility. The target compound’s logP (estimated) is higher than furan- or pyrazole-containing analogs.

- The hex-5-en-2-yl substituent’s double bond introduces reactivity toward electrophilic addition, unlike the inert cyclopentyl group .

Biological Activity

1-Ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a pyrazole ring substituted with an ethyl group and a 3-methylcyclopentyl group. Its molecular formula is with a molecular weight of 193.29 g/mol. The unique structural features contribute to its distinct chemical properties and biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. These effects are attributed to its ability to interact with various biological targets, modulating enzyme activity or receptor binding through mechanisms such as hydrogen bonding and hydrophobic interactions.

- Antimicrobial Activity : The compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for these pathogens were reported around 250 μg/mL, indicating moderate antimicrobial efficacy .

- Antifungal Activity : Similar studies demonstrated antifungal activity against Candida albicans, with comparable MIC values suggesting potential therapeutic applications in treating fungal infections .

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. Notably, the compound's structure allows it to influence metabolic pathways significantly, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is warranted:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 1-Ethyl-N-(2-methylcyclopentyl)-1H-pyrazol-4-amine | Ethyl group substitution at a different position | Potential for different biological activities |

| N-(3-Methylcyclopentyl)-1H-pyrazol-4-amine | Lacks the ethyl group | Variations in reactivity |

| 1-Methyl-N-(3-methylcyclopentyl)-1H-pyrazol-3-amine | Methyl group substitution | Diverse biological activities |

| 4-Bromo-1-(methylcyclopentyl)-1H-pyrazol-3-amine | Bromine substitution | Altered chemical reactivity |

This table highlights how structural variations impact the biological properties of these compounds. The presence of specific substituents in this compound contributes to its unique reactivity and potential applications in research and industry.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various experimental models:

- In vitro Studies : Laboratory assays have demonstrated that this compound exhibits significant inhibitory effects on bacterial growth. For instance, tests conducted on Staphylococcus aureus revealed an IC50 value indicating effective inhibition at low concentrations .

- In vivo Models : Animal studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest that it may enhance metabolic profiles in high-fat diet-induced obesity models by modulating lipid metabolism pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodology : A multi-step approach is typical for pyrazole derivatives.

Alkylation : React 1H-pyrazol-4-amine with ethyl iodide in the presence of a base (e.g., NaH) in DMF to introduce the ethyl group .

Condensation : Couple the ethylated pyrazole with 3-methylcyclopentylamine via a nucleophilic substitution reaction, using THF as a solvent and refluxing at 80°C for 12 hours .

Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMSO for slower reactions) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What characterization techniques are critical for confirming the compound’s structural integrity and purity?

- Analytical Workflow :

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm substituent positions. Key signals include:

- Ethyl group: triplet at ~1.2 ppm (CH), quartet at ~3.4 ppm (CH) .

- Cyclopentyl protons: multiplet at 1.5–2.1 ppm .

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) .

Q. What stability considerations are essential for handling and storing this compound?

- Stability Profile :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Moisture : Use desiccants in storage containers, as the amine group may hydrolyze in humid conditions .

Advanced Research Questions

Q. How does the 3-methylcyclopentyl substituent influence enzyme inhibition efficacy compared to other alkyl groups?

- Structure-Activity Relationship (SAR) :

- Binding Affinity : The bulky cyclopentyl group enhances hydrophobic interactions with enzyme pockets (e.g., COX-2), as shown in docking studies with PyMOL .

- Comparison : Replace the cyclopentyl group with linear alkyl chains (e.g., n-propyl) to assess IC shifts. Fluorescence polarization assays reveal ~2-fold higher inhibition with cyclopentyl .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Data Reconciliation Approach :

Assay Standardization : Use identical cell lines (e.g., HEK293 for COX-2) and control compounds across studies .

Dose-Response Curves : Generate EC values under varied pH (6.5–7.4) to assess pH-dependent activity .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) .

Q. How can X-ray crystallography using SHELX software elucidate binding interactions?

- Crystallography Workflow :

Crystal Growth : Co-crystallize the compound with COX-2 in 20% PEG 8000 .

Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) data .

Refinement : SHELXL refines the model, highlighting hydrogen bonds between the pyrazole N and Arg120 residue .

Q. What in vitro assays are optimal for evaluating cyclooxygenase (COX) modulation?

- Assay Design :

- Enzyme Inhibition : Use a colorimetric COX Inhibitor Screening Kit (Cayman Chemical). Pre-incubate the compound (10 μM) with recombinant COX-2, then measure prostaglandin production via ELISA .

- Cell-Based Assays : Treat LPS-stimulated RAW264.7 macrophages and quantify PGE via LC-MS .

Q. How can SAR studies guide pharmacokinetic optimization?

- Optimization Strategies :

- Lipophilicity : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclopentyl ring, reducing logP from 3.2 to 2.8 (calculated via ChemAxon) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and track metabolite formation (e.g., N-dealkylation) using UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.